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molecular formula C18H26O4 B064311 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid CAS No. 178686-87-8

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid

Cat. No. B064311
M. Wt: 306.4 g/mol
InChI Key: GQEAOKMHCOWRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05504244

Procedure details

The title compound is prepared from the methyl ester as follows. 1-Bromohexane (1.65 g, 10 moles) is heated under reflux for four hours with methyl 5-(4-hydroxybenzoyl)pentanoate (2 g, 8.5 moles) in a mixture of acetone (50 ml) and anhydrous potassium carbonate (2.35 g). The reaction mixture is filtered and evaporated under reduced pressure. The residue (3.3 g) is heated under reflux in 2N sodium hydroxide (26 ml) for four hours. The reaction mixture is partitioned between water (200 ml) and ether (300 ml). The ether phase is discarded and the aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and extracted with ether (2×250 ml). The ether extract is dried over magnesium sulfate and evaporated under reduced pressure to a tan crystalline solid. Recrystallization from aqueous ethanol gives 5-(4-n-hexyloxybenzoyl)pentanoic acid (2.3 g) as colorless crystals, m.p. 95°-96° C.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
methyl 5-(4-hydroxybenzoyl)pentanoate
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[OH:8][C:9]1[CH:24]=[CH:23][C:12]([C:13]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21]C)=[O:20])=[O:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:14])=[CH:23][CH:24]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3.4|

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
BrCCCCCC
Step Three
Name
methyl 5-(4-hydroxybenzoyl)pentanoate
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)CCCCC(=O)OC)C=C1
Name
Quantity
2.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue (3.3 g) is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in 2N sodium hydroxide (26 ml) for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between water (200 ml) and ether (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a tan crystalline solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C(=O)CCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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